molecular formula C26H24FN3O4 B11621409 dimethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

dimethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11621409
M. Wt: 461.5 g/mol
InChI Key: LHYLXQROLNIXKT-UHFFFAOYSA-N
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Description

Dimethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that features a pyrazole ring fused with a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of an α,β-unsaturated ketone with hydrazine derivatives, followed by oxidative aromatization.

    Formation of the Dihydropyridine Ring: The Hantzsch dihydropyridine synthesis is often employed, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems may be used to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, converting it to a pyridine ring.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of pyrazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted pyrazole and dihydropyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology and Medicine

In medicinal chemistry, this compound is studied for its potential pharmacological properties. The pyrazole and dihydropyridine rings are known for their biological activities, including anti-inflammatory, analgesic, and anticancer properties .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of dimethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with various molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The dihydropyridine ring is known to interact with calcium channels, which can affect cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Dimethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Uniqueness

The presence of the fluorophenyl group in dimethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate enhances its stability and lipophilicity, potentially increasing its biological activity and making it a more potent compound compared to its chlorinated or brominated analogs .

Properties

Molecular Formula

C26H24FN3O4

Molecular Weight

461.5 g/mol

IUPAC Name

dimethyl 4-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H24FN3O4/c1-15-21(25(31)33-3)23(22(16(2)28-15)26(32)34-4)20-14-30(19-8-6-5-7-9-19)29-24(20)17-10-12-18(27)13-11-17/h5-14,23,28H,1-4H3

InChI Key

LHYLXQROLNIXKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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